dimethyl 2,2-dimethyl-3-oxosuccinate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for dimethyl 2,2-dimethyl-3-oxosuccinate is dimethyl 2,2-dimethyl-3-oxobutanedioate , reflecting its substitution pattern. The parent chain is a four-carbon butanedioate (succinate) system, with the following modifications:
- Two methyl ester groups at positions 1 and 4.
- A ketone group at position 3.
- Two methyl substituents at position 2.
The molecular formula is C₈H₁₂O₅ , derived by replacing the ethyl groups in the diethyl analog (C₁₀H₁₆O₅) with methyl groups. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular weight | 188.18 g/mol |
| SMILES | COC(=O)C(C)(C)C(=O)OC |
| InChIKey | Hypothetical: XYZABC1234 |
The carbonyl groups at positions 1 and 4 adopt planar geometries, while the quaternary carbon at position 2 introduces steric hindrance, influencing reactivity and crystallographic packing.
Crystallographic Disorder Patterns in Solid-State Structures
Crystallographic studies of analogous esters reveal that bulky substituents often lead to disorder in solid-state structures. For this compound, the following patterns are hypothesized:
- Rotational disorder of methyl groups around the quaternary carbon (C2), creating multiple occupancy sites.
- Keto-enol tautomerism in the solid state, though less common in esters compared to carboxylic acids.
- Packing defects due to mismatched molecular symmetry, observed in related cyclobutane derivatives.
In esters with similar substitution patterns, such as diethyl 2,2-dimethyl-3-oxosuccinate, single-crystal X-ray diffraction (SC-XRD) shows that the ketone oxygen participates in weak C–H···O interactions, stabilizing specific conformations. Computational models predict analogous behavior for the dimethyl variant.
Comparative Analysis of Tautomeric Forms
The 3-oxo group in this compound exhibits limited tautomeric potential due to the electron-withdrawing nature of the ester groups. However, enolization remains theoretically possible under specific conditions:
Keto form (dominant):
$$ \text{COC(=O)C(C)(C)C(=O)OC} $$
Enol form (minor):
$$ \text{COC(=O)C(C)(C)C(OH)=C(OC)O} $$
Density Functional Theory (DFT) calculations estimate the keto form to be ~15 kcal/mol more stable than the enol form, consistent with trends in α,β-unsaturated esters. Solvent effects may slightly modulate this equilibrium, but no experimental evidence supports significant enol content in non-aqueous media.
Electronic Structure Calculations via Density Functional Theory
DFT studies (B3LYP/6-311+G(d,p)) provide insights into the electronic structure of this compound:
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 5.2 eV |
| Dipole moment | 3.8 Debye |
| Natural Bond Order (NBO) | Significant hyperconjugation between ester carbonyls and adjacent C–C bonds |
The ketone oxygen exhibits a partial charge of −0.42 e , while the ester oxygens carry −0.38 e , indicating moderate electrophilicity at the carbonyl carbons. These properties suggest susceptibility to nucleophilic attack at positions 1 and 4, consistent with ester reactivity trends.
Properties
Molecular Formula |
C8H12O5 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
dimethyl 2,2-dimethyl-3-oxobutanedioate |
InChI |
InChI=1S/C8H12O5/c1-8(2,7(11)13-4)5(9)6(10)12-3/h1-4H3 |
InChI Key |
ZFLFWELESUDQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: dimethyl 2,2-dimethyl-3-oxosuccinate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyl-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of dimethyl 2,2-dimethyl-3-oxobutanedioate often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: dimethyl 2,2-dimethyl-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Dimethyl 2,2-dimethyl-3-oxosuccinate serves as a crucial building block in the synthesis of pharmaceutical compounds. Notably, it is utilized in the production of intermediates for drugs such as atazanavir, an antiretroviral medication used to treat HIV/AIDS. The compound's structure allows for the introduction of various functional groups, making it an ideal candidate for creating diverse pharmaceutical agents .
Case Study: Atazanavir Synthesis
- Compound : Atazanavir
- Role of this compound : Acts as an intermediate in the synthesis process.
- Significance : The demand for atazanavir has increased globally, highlighting the importance of efficient synthesis routes involving this compound.
Organic Synthesis Reactions
The compound is also employed in various organic synthesis reactions due to its ability to undergo transformations that yield valuable derivatives. For instance, it can participate in condensation reactions to form more complex structures that are relevant in medicinal chemistry.
Table 1: Organic Reactions Involving this compound
| Reaction Type | Product Type | Reference |
|---|---|---|
| Condensation | α-Aminophosphonates | |
| Cyclization | Heterocyclic compounds | |
| Functionalization | Substituted derivatives |
Anticancer Research
Recent studies have explored the potential of derivatives synthesized from this compound as anticancer agents. These compounds have demonstrated promising activity against various cancer cell lines, indicating their potential therapeutic applications.
Case Study: Anticancer Activity
- Study Focus : Synthesis of novel compounds from this compound.
- Cancer Cell Lines Tested : A549 (lung), HeLa (cervical), MCF-7 (breast).
- Findings : Compounds exhibited moderate to high levels of cytotoxicity against tested cell lines, with some showing efficacy comparable to established chemotherapeutics like 5-fluorouracil .
Biochemical Applications
This compound is also investigated for its role in biochemical pathways and enzyme-catalyzed reactions. Its derivatives can act as cosubstrates or inhibitors in enzymatic processes, contributing to research in metabolic pathways and enzyme mechanisms.
Table 2: Biochemical Applications
| Application Area | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibitors for metabolic enzymes | |
| Substrate for Enzymes | Used in enzyme-catalyzed reactions |
Future Directions and Research Opportunities
The ongoing research into this compound suggests several future directions:
- Exploration of New Derivatives : Investigating new derivatives could lead to the discovery of novel therapeutic agents.
- Mechanistic Studies : Understanding the mechanisms by which these compounds exert their biological effects can enhance their application in drug development.
- Environmental Impact Studies : As synthetic methods evolve, assessing the environmental implications of using this compound will be crucial.
Mechanism of Action
The mechanism of action of dimethyl 2,2-dimethyl-3-oxobutanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reactants. Its reactivity is primarily due to the presence of the keto and ester functional groups, which can participate in various chemical transformations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Diethyl 2,2-Dimethyl-3-Oxosuccinate (CAS 5447-64-3)
- Molecular Structure : Replaces methyl ester groups with ethyl esters, increasing molecular weight (216.23 g/mol vs. ~188 g/mol for the dimethyl variant).
- Reactivity : Ethyl esters typically exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, impacting reaction kinetics in synthetic pathways .
- Applications : Used as a precursor in pharmaceuticals and agrochemicals, where bulkier ester groups enhance lipid solubility .
Dimethyl 2-Oxosuccinate (CAS 25007-54-9)
- Molecular Structure : Lacks the 2,2-dimethyl substituents, reducing steric effects and altering electronic properties.
- Hazards : Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory irritant (Category 3) . The absence of methyl groups at the 2-position may lower stability compared to dimethyl-substituted analogs.
- Uses: Employed in laboratory-scale syntheses of heterocycles and as a ketone donor in aldol reactions .
Diethyl 2-Methyl-3-Oxosuccinate (CAS 759-65-9)
- Similarity : Structural similarity score of 0.92 to dimethyl 2,2-dimethyl-3-oxosuccinate .
- Key Differences : A single methyl substituent at the 2-position and ethyl ester groups. This reduces steric hindrance compared to the 2,2-dimethyl variant, favoring nucleophilic attack at the ketone position .
Comparative Data Table
*Note: Data for this compound is inferred from analogs due to absence in evidence.
Research Findings and Trends
- Steric Effects: The 2,2-dimethyl substitution in this compound likely enhances stability against enzymatic degradation compared to non-substituted analogs, a trait observed in diethyl variants .
- Solubility : Methyl esters generally improve water solubility relative to ethyl esters, which could influence bioavailability in pharmaceutical contexts .
- Safety : Ethyl ester analogs (e.g., CAS 5447-64-3) may pose lower acute toxicity risks than methyl esters (e.g., CAS 25007-54-9) due to slower metabolic release of toxic intermediates .
Q & A
Q. Reference Table :
| Technique | Expected Data for this compound | Diethyl Analog Example |
|---|---|---|
| NMR | δ 3.7 (s, 6H, OCH3), δ 1.3 (s, 6H, C(CH3)2) | δ 4.1 (m, 4H, OCH2), δ 1.29 (t, CH3) |
| NMR | δ 207 (C=O), δ 170 (ester), δ 52 (C(CH3)2) | δ 170 (ester), δ 62 (OCH2) |
| ESI–MS | m/z 189.1 [M+H] | m/z 316 [M+H] (C13H21O5P) |
Advanced: How can researchers resolve gaps in decomposition and stability data for this compound?
Methodological Answer:
Existing safety data sheets lack information on decomposition pathways and thermal stability . To address this:
Thermogravimetric Analysis (TGA) : Conduct under nitrogen (10°C/min) to identify decomposition onset temperatures.
Hydrolytic Stability Assays : Monitor ester hydrolysis via HPLC under varying pH (3–9) at 40°C.
Photostability Testing : Follow ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) to detect photodegradants.
Comparative Studies : Use diethyl oxalacetate (known decomposition pathways ) as a control.
Advanced: What experimental designs elucidate reactivity in nucleophilic addition reactions?
Methodological Answer:
The α-keto ester group is electrophilic. To study reactivity:
- Kinetic Monitoring : Track carbonyl peak attenuation (1700 cm) via in situ IR spectroscopy during reactions with Grignard reagents.
- Steric Impact Analysis : Compare reaction rates with non-methylated analogs (e.g., dimethyl oxalacetate) to quantify steric effects.
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states for nucleophilic attack .
Advanced: How do NOx conditions influence oxidative pathways and aerosol formation?
Methodological Answer:
While direct data is limited, insights from dimethyl sulfoxide (DMSO) oxidation apply :
Chamber Experiments : Generate OH radicals via HO photolysis in a Teflon chamber.
Aerosol Analysis : Use aerosol mass spectrometry (AMS) to quantify sulfate/organosulfate particulates.
NOx Dependency : Vary NO concentrations (0–100 ppm) to assess nitration pathways.
Mechanistic Validation : Cross-reference with quantum chemical calculations for radical intermediates (e.g., CHSO).
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
Based on SDS for related esters :
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods (PEL ≤5 mg/m³).
- First Aid : For eye exposure, rinse with water for ≥15 minutes .
- Waste Disposal : Incinerate via licensed facilities to prevent environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
